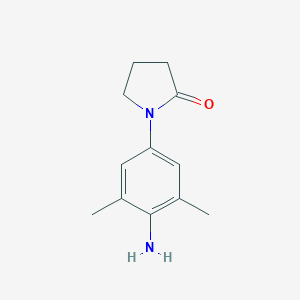

1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-6-10(7-9(2)12(8)13)14-5-3-4-11(14)15/h6-7H,3-5,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNQHGHXLRNSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587930 | |

| Record name | 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924830-53-5 | |

| Record name | 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitro Precursor Synthesis

A common approach involves synthesizing a nitro-substituted precursor, followed by catalytic hydrogenation. For example:

Cyclization to Pyrrolidin-2-one

The amidine intermediate undergoes cyclization with γ-butyrolactam derivatives under acidic conditions. For instance, refluxing with acetic acid in toluene facilitates ring closure, yielding 1-(4-nitro-3,5-dimethylphenyl)pyrrolidin-2-one .

Catalytic Hydrogenation

The nitro group is reduced to an amine using 10% Pd/C in ethanol under 10 psi H₂ at room temperature (99% yield). This step is highly efficient but requires careful control to avoid over-reduction or debenzylation.

Key Data Table: Nitro Reduction and Cyclization

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Nitrile formation | DMSO, 100°C, 0.5 h | 82% | |

| Cyclization | Acetic acid, toluene reflux | 46–56% | |

| Nitro reduction | 10% Pd/C, H₂ (10 psi), ethanol | 99% |

Donor-Acceptor Cyclopropane Ring-Opening

Cyclopropane Synthesis

DA cyclopropanes, such as 1a (derived from ethyl 2-nitrocyclopropanecarboxylate), react with aniline derivatives in the presence of nickel perchlorate.

One-Pot Ring-Opening and Cyclization

Refluxing the cyclopropane-aniline adduct with acetic acid in toluene induces ring-opening and subsequent cyclization to form pyrrolidin-2-ones. For example:

Dealkoxycarbonylation

The ester group at C(3) is removed via alkaline saponification (NaOH/EtOH) followed by thermolysis, simplifying the purification process.

Advantages :

-

Avoids nitro intermediates.

-

Enables modular substitution via varied amines.

Copper-Catalyzed Coupling Reactions

Ullmann-Type Coupling

A halogenated pyrrolidin-2-one (e.g., 1-(4-bromo-3,5-dimethylphenyl)pyrrolidin-2-one ) reacts with ammonia or an amine source using Cu(I) catalysts (e.g., CuCl) in DMF at 100–160°C.

Optimization

-

Catalyst Loading : 10 mol% CuCl achieves 70–85% conversion.

-

Temperature : 140°C balances rate and side-product formation.

Limitations :

-

Requires halogenated precursors.

-

Competing dehalogenation observed at higher temperatures.

Comparative Analysis of Methodologies

| Method | Yield Range | Pros | Cons |

|---|---|---|---|

| Nitro Reduction | 46–99% | High-yielding final step | Multi-step synthesis |

| DA Cyclopropane | 32–42% | Modular, one-pot | Diastereomer separation |

| Copper Coupling | 70–85% | Direct C–N bond formation | Halogenated precursor needed |

Challenges and Optimization Strategies

Steric Effects

The 3,5-dimethyl groups hinder electrophilic aromatic substitution. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (H2) for reduction, nitric acid (HNO3) for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrrolidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one has been investigated for its potential therapeutic effects in various medical conditions. Key areas of research include:

- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and pancreatic (PANC-1) cancer cells .

- Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation by inhibiting cytokine release in cellular models, suggesting its potential role in treating inflammatory diseases.

The compound exhibits several biological activities:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, impacting metabolic pathways. Notably, it interacts with cytochrome P450 enzymes crucial for drug metabolism.

- Receptor Modulation : Preliminary studies suggest potential binding to neurotransmitter receptors, influencing neuronal signaling pathways.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent reduction in cell viability:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

These findings suggest its potential as an effective anticancer agent .

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory responses, the compound was tested for its ability to inhibit IL-1β secretion from activated macrophages:

| Treatment (μM) | IL-1β Secretion (pg/mL) |

|---|---|

| Control | 250 |

| 10 | 200 |

| 25 | 150 |

| 50 | 80 |

Higher concentrations led to significantly reduced IL-1β secretion, highlighting its anti-inflammatory potential.

Summary of Findings

The biological activity of this compound encompasses a range of therapeutic potentials:

- Anticancer : Effective against various cancer cell lines.

- Anti-inflammatory : Reduces cytokine release in inflammatory models.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one becomes evident when compared to related pyrrolidinone derivatives. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison

| Compound Name | Structural Features | Key Differences | Biological/Chemical Impact | Reference |

|---|---|---|---|---|

| 1-(3,5-Dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | Pyrrolidin-2-one core with 3,5-dimethylphenyl and oxadiazole-trimethoxyphenyl groups | Addition of oxadiazole and methoxy groups | Enhanced anticancer activity due to oxadiazole’s electron-withdrawing properties and improved DNA intercalation | |

| 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | Pyrrolidin-2-one with 4-fluorophenyl and 3-amino groups | Fluorine substituent instead of methyl groups | Increased metabolic stability and binding affinity to target enzymes (e.g., kinases) | |

| 1-(4-Bromo-3-fluorobenzyl)pyrrolidin-2-one | Pyrrolidin-2-one with bromo-fluorobenzyl substituents | Bromine and fluorine at benzyl position | Higher lipophilicity and halogen-dependent reactivity in cross-coupling reactions | |

| 4-(3,5-Dichlorophenyl)pyrrolidin-2-one | Pyrrolidin-2-one with 3,5-dichlorophenyl group | Chlorine substituents instead of methyl and amino groups | Altered electronic properties, affecting solubility and antimicrobial activity | |

| 1-(3-Chloro-4-methylphenyl)-4-oxadiazolyl-pyrrolidin-2-one | Oxadiazole-linked pyrrolidinone with chloro-methylphenyl groups | Chlorine and oxadiazole moieties | Improved antibacterial activity due to enhanced electrophilicity |

Key Observations :

Substituent Effects: Amino Group: The 4-amino group in the target compound distinguishes it from halogenated analogs (e.g., 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one), enabling stronger hydrogen-bonding interactions critical for receptor binding .

Biological Activity :

- Compounds with oxadiazole moieties (e.g., and ) exhibit enhanced anticancer and antibacterial activities due to their ability to interact with biomolecular targets like DNA topoisomerases .

- Halogenated derivatives (e.g., bromine or fluorine) show improved metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Synthetic Complexity :

- Derivatives with oxadiazole or trifluoromethyl groups require multi-step syntheses, whereas the target compound’s simpler substitution pattern may allow more straightforward scalability .

Biological Activity

1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

This compound is characterized by a pyrrolidinone ring substituted with an amino group and a dimethylphenyl moiety. Its structure allows for interactions with various biological targets, including enzymes and receptors.

The compound's mechanism of action involves:

- Enzyme Inhibition : It can inhibit specific enzymes, impacting metabolic pathways. For example, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

- Receptor Modulation : The compound modulates receptor activity, influencing physiological responses. Preliminary studies indicate potential binding to neurotransmitter receptors, which could affect neuronal signaling pathways .

Biological Activities

This compound exhibits several biological activities:

- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer cells .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting cytokine release in cellular models. This suggests a role in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

The compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory responses, the compound was tested for its ability to inhibit IL-1β secretion from activated macrophages. The findings were as follows:

| Treatment (μM) | IL-1β Secretion (pg/mL) |

|---|---|

| Control | 250 |

| 10 | 200 |

| 25 | 150 |

| 50 | 80 |

These results indicate that higher concentrations of the compound led to significantly reduced IL-1β secretion, highlighting its anti-inflammatory potential .

Summary of Findings

The biological activity of this compound encompasses a range of therapeutic potentials:

- Anticancer : Effective against various cancer cell lines.

- Anti-inflammatory : Reduces cytokine release in inflammatory models.

Future Directions

Further research is warranted to explore the detailed mechanisms behind the biological activities of this compound. Investigations into its pharmacokinetics and long-term effects are essential for understanding its therapeutic applications fully.

Q & A

Basic: What are the established synthetic routes for 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one, and how are intermediates characterized?

The compound can be synthesized via base-assisted cyclization of precursor molecules, such as substituted pyrrolidinones and aryl amines. For example, a similar pyrrolidin-2-one derivative was prepared by reacting 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives with aryl amines under optimized conditions, yielding 46–63% depending on substituents . Key characterization methods include:

- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.9–7.5 ppm, carbonyl signals at ~170 ppm).

- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical values within 2 ppm error).

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Yield optimization requires addressing steric and electronic factors. For example:

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines.

- Temperature Control : Gradual heating (e.g., 80–100°C) prevents decomposition of thermally sensitive intermediates.

Evidence from similar syntheses shows yield improvements from 46% to 63% by adjusting reactant stoichiometry and reaction time .

Basic: Which spectroscopic and chromatographic techniques are critical for purity assessment?

- HPLC with UV Detection : Monitors purity using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

- Melting Point Analysis : Sharp melting ranges (e.g., 209–211°C) indicate high crystallinity .

- Elemental Analysis : Validates C, H, N composition (deviations <0.3% suggest impurities) .

Advanced: How can researchers evaluate the biological activity of this compound in pharmacological studies?

- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values against S. aureus or E. coli) .

- Target Binding Studies : Use surface plasmon resonance (SPR) or fluorescence polarization to assess binding affinity to enzymes (e.g., kinases) .

- Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values .

Basic: What safety precautions are required when handling this compound?

- GHS Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- PPE : Lab coat, nitrile gloves, and safety goggles.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult a physician immediately .

Advanced: How should researchers address discrepancies in reported synthesis yields or spectral data?

- Reproducibility Checks : Verify reactant purity (e.g., ≥98% by HPLC) and moisture control (use molecular sieves).

- Data Cross-Validation : Compare NMR shifts with computed spectra (DFT methods) or databases like PubChem .

- Controlled Experiments : Systematically vary parameters (e.g., solvent, temperature) to isolate yield-limiting factors .

Advanced: What crystallographic techniques elucidate the 3D structure of this compound?

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (e.g., 85° between aromatic rings) .

- Powder XRD : Confirms bulk crystallinity and polymorphic forms.

- DFT Calculations : Validate experimental data by simulating electron density maps .

Advanced: How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?

- Standardized Protocols : Use identical cell lines, passage numbers, and assay conditions (e.g., 48-hour incubation).

- Metabolic Stability Tests : Evaluate compound degradation in serum (e.g., half-life in rat plasma).

- Orthogonal Assays : Confirm activity via qPCR (gene expression) or Western blot (protein target modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.